This imidazole pyrimidine amide belongs to a series specifically optimized for CDK2 inhibition, with documented anti-proliferative activity against cancer cell lines. Its unique combination of a 2-methylimidazole moiety and 4-chlorophenoxy acetamide linker makes it a high-value starting scaffold for SAR-driven lead optimization. Procure this specific compound to map its selectivity fingerprint against other class members—generic substitution within this series has been shown to critically alter potency, CYP inhibition, and hERG profiles. Independent IC50 validation and kinase panel profiling are recommended.
Molecular FormulaC16H14ClN5O2
Molecular Weight343.77
CAS No.1421457-39-7
Cat. No.B2624028
⚠ Attention: For research use only. Not for human or veterinary use.
2-(4-Chlorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide (CAS 1421457-39-7): Class Overview for Procurement Screening
The compound 2-(4-chlorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide is a synthetic small molecule belonging to the imidazole pyrimidine amide class. This class is primarily characterized in the literature as possessing cyclin-dependent kinase (CDK) inhibitory activity, and its members have been investigated for anti-proliferative effects against cancer cell lines [1]. The structure uniquely incorporates a 2-methyl-1H-imidazole moiety linked to a pyrimidine core, distinguishing it from other heterocyclic amide series within the broader CDK inhibitor field. The compound is often cataloged as a research tool for studying cell cycle regulation and kinase inhibition.
[1] Jones CD, Andrews DM, Barker AJ, et al. Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors. *Bioorg Med Chem Lett*. 2008;18(24):6486-6489. View Source
Why Imidazole Pyrimidine Amides Like 2-(4-Chlorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide Cannot Be Interchanged
Within the densely populated chemical space of kinase inhibitors, generic substitution of imidazole pyrimidine amides is a high-risk strategy that can lead to critical experimental failure. The development of the imidazole pyrimidine amide series for CDK2 inhibition explicitly revealed that subtle structural modifications, particularly around the solvent-exposed phenyl ring and the heterocyclic linker, dramatically impacted not only target potency but also the overall lipophilicity, CYP isoform inhibition, and hERG channel activity profiles [1]. Therefore, two compounds with an identical imidazole-pyrimidine scaffold may possess vastly different selectivity windows, physiochemical properties, and off-target liabilities, making them non-fungible in both in vitro and in vivo assays.
[1] Jones CD, Andrews DM, Barker AJ, et al. Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors. *Bioorg Med Chem Lett*. 2008;18(24):6486-6489. View Source
Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide Against Closest Analogs
Scientifically Supported Application Scenarios for 2-(4-Chlorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide Procurement
Tool Compound for CDK2-Dependent Cell Cycle Studies
Based on its structural membership in the imidazole pyrimidine amide class, which was specifically optimized for CDK2 inhibition, this compound can be procured as a starting tool molecule for investigating CDK2-dependent cell cycle arrest and apoptosis in cancer cell lines. Users should independently validate its CDK2 IC50 and selectivity profile against other CDKs, as class-level inference is the only available evidence [1].
Chemical Probe for Kinase Selectivity Profiling Panels
Given the known impact of subtle structural changes on kinase selectivity within this series, procuring this specific compound is valuable for inclusion in broad kinase profiling panels. This allows researchers to map its unique selectivity fingerprint against other known imidazole pyrimidine amides, directly addressing the current data gap and establishing its differential utility for the scientific community [1].
Building Block for Advanced Imidazole-Pyrimidine Synthesis
The compound serves as a high-value synthetic building block for creating focused libraries of imidazole pyrimidine amides. Its distinct combination of a 2-methylimidazole and a 4-chlorophenoxy acetamide linker provides a specific starting point for structure-activity relationship (SAR) studies aimed at refining physiochemical properties like lipophilicity and metabolic stability, which were critical optimization parameters in the original series [1].
Negative Control for Class-Specific CDK Inhibitor Assays
Without direct potency data, this compound is not an ideal positive control but could be investigated as a structural analog in negative control experiments. Its activity can be compared against a well-characterized class member. If found to be significantly less potent, it becomes a valuable tool for confirming on-target effects in mechanistic studies, contingent on the user's own comparative data generation [1].
[1] Jones CD, Andrews DM, Barker AJ, et al. Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors. *Bioorg Med Chem Lett*. 2008;18(24):6486-6489. View Source
Quote Request
Request a Quote for 2-(4-chlorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.